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molecular formula C9H7N3O B8772891 3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile

3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No. B8772891
M. Wt: 173.17 g/mol
InChI Key: PASHWLNOQNKHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583141B1

Procedure details

) 1-Chloro-2,5-pyrrolidinedione (0.061 mol; 98%) was added portionwise to a mixture of 3-pyridinecarboxaldehyde, oxime (0.041 mol) and pyridine (0.32 ml) in CHCl3 (300 ml) and this mixture was stirred for 3 hours at 40° C. The mixture was cooled to RT. 2-Propenenitrile (0.041 mol) was added. N,N-diethylethanamine (0.061 mol) was added dropwise while the temperature was kept <35° C. The resulting reaction mixture was stirred overnight at RT. The crude mixture was washed with water, then extracted. The organic layer was separated, dried (Na2SO4), filtered and the solvent was evaporated. The residue was purified by two open column chromatography over silica gel ((I) eluent: CH2Cl2/2-propanone 96/4 and CH2Cl2/CH3OH 96/4; (II) hexane/EtOAc 4/1 and CH2Cl2/2-propanone 96/4). The pure fractions were collected and the solvent was evaporated, yielding 5.3 g (74%) of (±)-4,5-dihydro-3-(3-pyridinyl)-5-isoxazolecarbonitrile (interm. 14)
Quantity
0.061 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0.041 mol
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.041 mol
Type
reactant
Reaction Step Two
Quantity
0.061 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[N:2]1C(=O)CC[C:3]1=O.N1C=CC=C(C=[O:16])C=1.[C:17](#[N:20])[CH:18]=[CH2:19].C(N(CC)CC)C.[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(Cl)(Cl)Cl>[N:28]1[CH:33]=[CH:32][CH:31]=[C:30]([C:17]2[CH2:18][CH:19]([C:3]#[N:2])[O:16][N:20]=2)[CH:29]=1

Inputs

Step One
Name
Quantity
0.061 mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
oxime
Quantity
0.041 mol
Type
reactant
Smiles
Name
Quantity
0.32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.041 mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0.061 mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred for 3 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
was kept <35° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred overnight at RT
Duration
8 (± 8) h
WASH
Type
WASH
Details
The crude mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by two open column chromatography over silica gel ((I) eluent: CH2Cl2/2-propanone 96/4 and CH2Cl2/CH3OH 96/4; (II) hexane/EtOAc 4/1 and CH2Cl2/2-propanone 96/4)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NOC(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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